Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-methoxybenzoate
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Overview
Description
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxybenzoate group and a bipyrrolidinyl moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bipyrrolidinyl Moiety: This step involves the cyclization of appropriate precursors to form the bipyrrolidinyl structure.
Introduction of the Methoxybenzoate Group: The next step involves the esterification of the bipyrrolidinyl compound with a methoxybenzoic acid derivative.
Industrial Production Methods
Industrial production of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The bipyrrolidinyl moiety may interact with enzymes or receptors, modulating their activity. The methoxybenzoate group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 3-oxo-5-beta-chol-11-en-24-oate: Similar in having a methoxy group but differs in its steroidal structure.
Methyl levulinate: Shares the ester functional group but has a simpler structure and different applications.
The uniqueness of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate lies in its bipyrrolidinyl moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H24N2O3 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
methyl 2-methoxy-4-[(3R)-3-pyrrolidin-1-ylpyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C17H24N2O3/c1-21-16-11-13(5-6-15(16)17(20)22-2)19-10-7-14(12-19)18-8-3-4-9-18/h5-6,11,14H,3-4,7-10,12H2,1-2H3/t14-/m1/s1 |
InChI Key |
KTUJVMFPUUEDDG-CQSZACIVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)N2CC[C@H](C2)N3CCCC3)C(=O)OC |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(C2)N3CCCC3)C(=O)OC |
Origin of Product |
United States |
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